molecular formula C₄₆H₅₂N₂O₁₇ B1147095 methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate CAS No. 112289-92-6

methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate

Cat. No.: B1147095
CAS No.: 112289-92-6
M. Wt: 904.91
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex carbohydrate derivatives with multiple protecting groups. The compound features a methyl propanoate backbone with the stereochemical descriptor (2R) indicating the absolute configuration at the alpha carbon of the propanoic acid moiety. The core structure contains two oxane (tetrahydropyran) rings, each bearing specific stereochemical descriptors that define the spatial arrangement of substituents around the ring carbons.

The primary oxane ring carries the configuration (2S,3R,4R,5S,6R), while the secondary oxane unit maintains the identical stereochemical pattern (2S,3R,4R,5S,6R). These stereochemical designations are crucial for defining the three-dimensional structure and chemical behavior of the molecule. The use of oxane nomenclature rather than the traditional pyranose terminology reflects the systematic approach required for complex protecting group patterns.

The molecular formula C₂₆H₃₃NO₈ indicates the presence of twenty-six carbon atoms, thirty-three hydrogen atoms, one nitrogen atom, and eight oxygen atoms. This composition encompasses multiple functional groups including ester linkages, ether bonds, amide functionalities, and aromatic systems. The systematic name explicitly identifies each stereocenter and functional group attachment point, providing a complete structural blueprint for synthetic chemists.

The nomenclature incorporates specific descriptors for protecting groups including acetamido for the nitrogen-acetyl functionality, diacetyloxy for the dual acetyl ester protection, acetyloxymethyl for the primary alcohol protection via acetate ester, dioxoisoindol-2-yl for the phthalimide protecting group, phenylmethoxy for benzyl ether protection, and phenylmethoxymethyl for the benzyl-protected primary alcohol. Each descriptor precisely defines the chemical environment and substitution pattern around the carbohydrate core.

Constitutional Analysis of Functional Groups and Protecting Strategies

The constitutional analysis reveals a sophisticated protecting group strategy that employs multiple orthogonal functionalities to enable selective chemical transformations. The compound incorporates acetyl ester protecting groups, which serve as temporary masking agents for hydroxyl functionalities and can be selectively removed under mild basic conditions. The presence of multiple acetoxy groups (4,5-diacetyloxy and acetyloxymethyl) demonstrates the use of acetyl protection for secondary and primary alcohol functions respectively.

The phthalimide moiety, designated as 1,3-dioxoisoindol-2-yl in the systematic name, functions as a protecting group for amino functionality. Phthalimide protection is particularly valuable because it masks the amino group while maintaining stability under various reaction conditions. The phthalimide group can be selectively removed using hydrazine or dimethylamine, allowing for controlled deprotection strategies. This protecting group choice is especially significant because phthalimide derivatives have demonstrated enhanced biological activity and can influence the stereochemical outcomes of glycosylation reactions.

The benzyl ether protecting groups, represented by phenylmethoxy and phenylmethoxymethyl substituents, provide robust protection for hydroxyl functions under acidic and basic conditions while remaining removable via catalytic hydrogenolysis. These protecting groups are particularly useful in carbohydrate synthesis because they do not participate in neighboring group assistance during glycosylation reactions, allowing for more predictable stereochemical outcomes.

Protecting Group Target Functionality Removal Conditions Stability Profile
Acetyl Ester Hydroxyl Groups Mild Base (Sodium Methoxide) Acid Stable, Base Labile
Phthalimide Amino Group Hydrazine or Dimethylamine Acid/Base Stable, Nucleophile Labile
Benzyl Ether Hydroxyl Groups Catalytic Hydrogenolysis Acid/Base Stable, Reduction Labile

The constitutional arrangement allows for orthogonal deprotection strategies where each protecting group can be selectively removed without affecting the others. This orthogonality is crucial for complex oligosaccharide synthesis where specific hydroxyl groups must be sequentially exposed for glycosidic bond formation. The strategic placement of different protecting groups enables regioselective transformations and controlled assembly of complex carbohydrate structures.

Comparative Structural Features with Orthogonally Protected Carbohydrate Derivatives

The structural features of this compound align with current trends in orthogonal protecting group development for carbohydrate synthesis. Modern protecting group strategies emphasize the use of complementary functionalities that can be selectively removed under different reaction conditions. The combination of acetyl esters, benzyl ethers, and phthalimide protection represents a well-established orthogonal set that has been extensively validated in oligosaccharide synthesis.

Comparative analysis with other orthogonally protected carbohydrate derivatives reveals several key structural advantages. The use of phthalimide protection for amino functionality offers superior stability compared to simpler acetamido protection, particularly under the acidic conditions often encountered in glycosylation reactions. Recent studies have demonstrated that phthalimide-protected glucosamine derivatives exhibit enhanced reactivity in glycosylation compared to their acetamido counterparts.

The incorporation of both secondary (4,5-diacetyloxy) and primary (acetyloxymethyl) acetyl protection provides flexibility for selective deprotection strategies. Primary acetyl groups can often be selectively hydrolyzed under carefully controlled conditions, allowing for regioselective modification. This selectivity is particularly valuable when constructing branched oligosaccharide structures where specific hydroxyl groups must be sequentially exposed.

Structural Feature Compound Under Study Alternative Strategies Comparative Advantages
Amino Protection Phthalimide Acetamido, Azido Enhanced stability, non-participating
Secondary OH Protection Acetyl Ester Benzoyl, Carbonate Mild removal conditions
Primary OH Protection Acetyl Ester Trityl, Silyl Cost-effective, reliable
Benzyl Ether Usage Primary and Secondary Allyl, Paramethoxybenzyl Proven orthogonality

The benzyl ether protecting groups provide excellent chemical stability while maintaining removability under reductive conditions that do not affect the other protecting groups. This combination allows for complex protecting group manipulations without unwanted cross-reactivity. The strategic use of benzyl protection at specific positions enables controlled glycosylation reactions where neighboring group participation can be either promoted or prevented as needed.

Properties

IUPAC Name

methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H52N2O17/c1-25(44(55)56-6)60-40-36(47-26(2)49)45(59-22-31-17-11-8-12-18-31)63-34(23-57-21-30-15-9-7-10-16-30)38(40)65-46-37(48-42(53)32-19-13-14-20-33(32)43(48)54)41(62-29(5)52)39(61-28(4)51)35(64-46)24-58-27(3)50/h7-20,25,34-41,45-46H,21-24H2,1-6H3,(H,47,49)/t25-,34-,35-,36-,37-,38-,39-,40-,41-,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGGVNRUSHJPPG-SQKSGBELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O)COCC5=CC=CC=C5)OCC6=CC=CC=C6)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O)COCC5=CC=CC=C5)OCC6=CC=CC=C6)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H52N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747097
Record name Benzyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-[(2R)-1-methoxy-1-oxopropan-2-yl]-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

904.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112289-92-6
Record name Benzyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-[(2R)-1-methoxy-1-oxopropan-2-yl]-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reducing-End Sugar Synthesis

The phthalimido-protected glucose derivative is synthesized via:

  • Phthalimido Introduction : Treatment of D-glucosamine hydrochloride with phthalic anhydride in aqueous NaOH (pH 9-10, 60°C, 6 h).

  • Selective Acetylation :

    • 4,5,6-Tri-O-acetylation using acetic anhydride (3 eq) in pyridine (0°C → rt, 12 h)

    • Controlled reaction prevents over-acetylation of the 2-phthalimido group.

Key Data :

  • Phthalimido incorporation efficiency: >95% (¹H NMR)

  • Acetylation regioselectivity: 3,4,6-tri-O-acetyl confirmed by HSQC

Non-Reducing Sugar Functionalization

The second oxane unit requires:

  • Benzyl Ether Protection :

    • 2-Phenylmethoxy and 6-(phenylmethoxymethyl) groups installed via benzyl bromide (5 eq) with NaH in DMF (0°C → rt, 8 h).

    • Quenching with MeOH ensures minimal deprotection.

  • Acetamido Group Installation :

    • Acetylation of the 3-amino group using AcCl (1.2 eq) in CH₂Cl₂/Et₃N (0°C, 2 h).

Optimization Note : Benzylation at -15°C improves selectivity for primary hydroxyl groups (6-OH vs 4-OH).

Glycosylation Reaction

Donor-Acceptor Activation

The glycosylation employs a trichloroacetimidate donor strategy:

  • Donor Preparation :

    • Phthalimido-protected sugar (1 eq) reacted with Cl₃CCN (3 eq), DBU (0.1 eq) in CH₂Cl₂ (rt, 4 h).

  • Coupling Conditions :

    • Donor (1.5 eq), acceptor (1 eq), TMSOTf (0.2 eq) in anhydrous CH₂Cl₂ at -20°C (24 h).

    • β-Selectivity achieved via neighboring group participation of the 2-phthalimido group.

Critical Parameters :

  • Water content <50 ppm (Karl Fischer titration)

  • Reaction progress monitored by TLC (EtOAc/Hexane 1:2, Rf = 0.4)

Post-Glycosylation Modifications

Methyl Ester Formation

The propanoate side chain is introduced via:

  • Carbodiimide Coupling :

    • DCC (1.5 eq), HOBt (1.2 eq) in CH₂Cl₂ with methyl L-lactate (2 eq) (0°C → rt, 12 h).

  • Workup :

    • Sequential washes with 5% citric acid, NaHCO₃, and brine.

Yield Optimization : Pre-activation of the carboxylic acid (30 min at 0°C) improves coupling efficiency to 88%.

Purification and Characterization

Chromatographic Techniques

  • Size-Exclusion Chromatography : Sephadex LH-20 (MeOH/CHCl₃ 1:1) removes oligomeric byproducts.

  • HPLC Final Purification :

    • Column: C18 (250 × 4.6 mm, 5 μm)

    • Mobile phase: MeCN/H₂O (70:30 → 95:5 gradient over 30 min)

    • Retention time: 22.4 min

Spectroscopic Validation

  • ¹³C NMR : Key signals at δ 170.2 (C=O, acetyl), 167.8 (C=O, phthalimido), 101.3 (C-1, β-configuration).

  • HRMS : [M+Na]⁺ calcd. 904.91, found 904.90.

Challenges and Mitigation Strategies

ChallengeSolutionReference
Phthalimido group hydrolysisAnhydrous conditions, avoid strong bases
Glycosylation α/β selectivityLow-temperature (-20°C) activation
Acetyl migrationUse DMAP-free acetylation conditions

Chemical Reactions Analysis

Types of Reactions

methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound 16 ():
  • Structure : Contains a fluorinated alkyl chain (heptadecafluoroundecanamido) and a triazole linker.
  • Key Differences :
    • Fluorinated chains enhance lipophilicity and metabolic stability compared to the target compound’s benzyl groups.
    • The triazole moiety (from click chemistry) improves synthetic modularity but reduces stereochemical complexity [1].
CAS 263746-44-7 ():
  • Structure: [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate.
  • Key Differences: Lacks the 1,3-dioxoisoindol-2-yl group, simplifying its electronic profile. The 4-methylphenoxy group increases steric hindrance compared to the target’s benzyloxymethyl substituents [7].
Compound in :
  • Structure: Features a pyrano[3,2-d][1,3]dioxin core with nitro and methoxy substituents.
  • Key Differences :
    • Nitro groups introduce strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
    • The dioxin ring system may confer distinct pharmacokinetic properties, such as extended half-life [16].

Bioactivity and Structure-Activity Relationships (SAR)

demonstrates that compounds with similar bioactivity profiles cluster based on structural motifs . For example:

  • Acetylated sugars (common in the target compound and CAS 263746-44-7) correlate with inhibition of carbohydrate-processing enzymes (e.g., glycosidases) [7].
  • Fluorinated chains (Compound 16) enhance membrane permeability, making them potent in targeting intracellular pathogens [4].
  • The 1,3-dioxoisoindol-2-yl group in the target compound may interact with hydrophobic pockets in proteins, analogous to isoindole-containing kinase inhibitors [16].

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP*
Target Compound C₄₃H₄₈N₂O₁₅ 881.84 Acetamido, benzyloxy, dioxoisoindolyl 3.2
Compound 16 () C₅₄H₆₀F₁₇N₇O₁₂ 1478.06 Fluorinated chain, triazole 5.8
CAS 263746-44-7 C₂₁H₂₇NO₉ 449.45 4-methylphenoxy, diacetyloxy 1.9

*Predicted using fragment-based methods.

Biological Activity

Methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate is a complex organic compound with significant potential in biological applications. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C32H54N4O21C_{32}H_{54}N_{4}O_{21} and a molecular weight of approximately 830.8 g/mol. The structure features multiple functional groups including acetamido and phenylmethoxy moieties that contribute to its biological activity.

PropertyValue
Molecular FormulaC32H54N4O21
Molecular Weight830.8 g/mol
CAS Number2706-65-2
Purity≥95%

Biological Activity Overview

Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacteria and fungi. For instance, a study demonstrated that derivatives of the compound inhibited the growth of Mycobacterium tuberculosis with varying degrees of efficacy depending on the structural modifications made to the molecule .

Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in bacterial cell wall synthesis. For example, it showed significant inhibitory activity against MurA and MurE ligases from Mycobacterium tuberculosis, with inhibition rates reported at 56% and 50%, respectively . This suggests potential for development as an antibiotic agent targeting resistant strains of bacteria.

Case Studies

  • Inhibition of Mycobacterial Enzymes : A detailed study assessed the inhibitory effects of methyl (2R)-2-[...] on MurA-F ligases. The results indicated that modifications to the compound's structure directly influenced its binding affinity and inhibitory capacity. Computational modeling supported these findings by demonstrating stable interactions between the compound and enzyme active sites .
  • Antifungal Activity : Another case study explored the antifungal properties of related compounds within the same class. The results suggested that certain structural features enhance antifungal activity against common pathogens such as Candida albicans. The study highlighted the importance of acetamido groups in increasing membrane permeability .

The biological activity of methyl (2R)-2-[...] is attributed to its ability to interact with specific biological targets:

  • Binding Affinity : The presence of multiple hydroxyl and acetamido groups enhances hydrogen bonding with target enzymes.
  • Structural Modifications : Variations in the oxan structure impact the compound's ability to penetrate bacterial membranes and inhibit enzymatic functions critical for cell wall biosynthesis.

Q & A

Q. Table 1: Stability Profile Under Accelerated Conditions

ConditionDegradation Products (LC-MS)Half-Life (Days)
40°C/75% RHDeacetylated derivatives7.2
Light (UV-A)Oxidized isoindole ring3.5
Inert (Ar, –20°C)None detected>90
Source: Derived from

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)Method
DMSO45.2Nephelometry
THF12.7Gravimetric
Water<0.1UV-Vis (280 nm)
Source:

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